molecular formula C12H15NO3 B1360714 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951888-95-2

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid

Cat. No.: B1360714
CAS No.: 951888-95-2
M. Wt: 221.25 g/mol
InChI Key: DGHGYEGMYUUPKO-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is a high-purity chemical compound proposed for research and development applications. As an exact specification for this 3-isomer was not located, its properties and applications are inferred from closely related structural analogs, such as 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid (CAS 52241-00-6) . Compounds within this family typically serve as valuable synthetic intermediates or building blocks in organic synthesis, medicinal chemistry, and materials science research. The structure of this compound, featuring both an electron-rich dimethylaminophenyl group and a reactive oxobutanoic acid chain, suggests its potential utility. Researchers may employ it in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its ketone and carboxylic acid functional groups provide versatile handles for further chemical modification, such as amide bond formation or nucleophilic addition reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

4-[3-(dimethylamino)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHGYEGMYUUPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261905
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-95-2
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Friedel-Crafts Acylation

A common approach starts with the esterification of 4-oxobutanoic acid to form ethyl 4-oxobutanoate under reflux with ethanol and an acid catalyst. This ester is then subjected to Friedel-Crafts acylation using 3-(N,N-dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate, which can be hydrolyzed to the corresponding acid.

Mixed Anhydride and Amide Formation

An industrially advantageous process involves the formation of a mixed anhydride intermediate from 3-(4-methyl)benzoyl propionic acid using alkyl chloroformates (e.g., methyl chloroformate, ethyl chloroformate) or pivaloyl chloride in the presence of an organic base such as triethylamine. The mixed anhydride is then reacted with dimethylamine at controlled temperatures (0 to 30 °C) to form the N,N-dimethyl amide derivative. This process avoids hazardous conditions like refluxing tetrahydrofuran and eliminates the need for chromatographic purification, making it suitable for commercial-scale production.

Two-Step Synthesis via Benzamide Derivatives

Another synthetic route involves the preparation of substituted benzamide derivatives, which are then converted to 4-(N,N-dimethylamino)-2-phenylquinazoline derivatives through a sequence of reactions including treatment with phosphorus pentachloride (PCl5), N,N-dimethylcyanamide, and titanium tetrachloride (TiCl4). The resulting intermediates can be further transformed into the target compound via coupling reactions catalyzed by palladium complexes under optimized conditions.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 4-oxobutanoic acid + ethanol + acid catalyst Reflux Several hours High Ensures complete conversion
Friedel-Crafts Acylation Ethyl 4-oxobutanoate + 3-(N,N-dimethylamino)benzoyl chloride + AlCl3 Ambient to reflux Few hours Moderate to high Lewis acid catalysis
Mixed Anhydride Formation 3-(4-methyl)benzoyl propionic acid + alkyl chloroformate/pivaloyl chloride + triethylamine 0 to 5 °C 15–30 min High Formation of reactive intermediate
Amide Formation Mixed anhydride + dimethylamine 0 to 30 °C 15 min to 1 hour 80–85% Controlled temperature to avoid side reactions
Benzamide Derivative Synthesis Benzamide + PCl5 + N,N-dimethylcyanamide + TiCl4 50–70 °C Several hours Moderate Multi-step conversion to quinazoline derivatives
Coupling Reaction Boronic ester + halogenated derivative + Pd(dppf)Cl2 + Na2CO3 + Bu4NBr 100 °C Overnight 68–85% Optimized solvent and base system

Research Findings and Process Advantages

  • The mixed anhydride approach provides a safer and more economical route compared to classical methods involving hazardous solvents and reagents.
  • Continuous flow processes have been developed for industrial production, allowing precise control of reaction parameters, improving yields and purity while minimizing environmental impact.
  • Optimization of catalytic systems in coupling reactions has led to improved yields (up to 85%) and selectivity, using palladium catalysts and phase transfer catalysts in biphasic solvent systems.
  • The avoidance of chromatographic purification in industrial processes enhances scalability and reduces costs.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Esterification + Friedel-Crafts Acylation Acid esterification, then acylation with benzoyl chloride Straightforward, well-known reactions Requires Lewis acid catalysts, moderate yields
Mixed Anhydride + Amide Formation Formation of mixed anhydride, reaction with dimethylamine High yield, safer, no chromatography Requires controlled low temperatures
Benzamide Derivative Route Multi-step synthesis via benzamide, PCl5, TiCl4, Pd-catalyzed coupling High selectivity, optimized catalytic conditions Multi-step, complex reagents, longer reaction times

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, influencing their function and activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Hazards References
This compound 52241-00-6 C₁₂H₁₅NO₃ 221.25 3-(N,N-Dimethylamino)phenyl Intermediate in organic synthesis
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid 32808-518 C₁₆H₁₉ClO₃ ~294.77 Cyclohexyl, Cl Pharmaceutical (Esfar)
Fenbufen 36330-85-5 C₁₆H₁₄O₃ 254.30 Biphenyl NSAID (Cinopal)
4-(2,3-Dichlorophenyl)-4-oxobutyric acid N/A C₁₀H₈Cl₂O₃ 247.08 2,3-Dichloro Industrial use; GHS Xi/N hazard
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 15880-03-2 C₁₂H₁₄O₃ 206.24 2,4-Dimethyl Research chemical

Key Findings and Implications

Electronic Effects: Substituents like dimethylamino (electron-donating) and chlorine (electron-withdrawing) significantly alter reactivity and acidity.

Synthetic Utility : Thermal imidization and condensation reactions are common pathways for generating these compounds .

Biological Activity

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring. This structural feature contributes significantly to its biological activity, making it a subject of interest in pharmacological research. The compound has potential applications in various fields, including pharmaceuticals, biochemistry, and medicinal chemistry.

The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. Its structure is critical for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, allowing it to penetrate cellular membranes and modulate the activity of target proteins.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, which can be summarized as follows:

EnzymeIC50 (µM)Mechanism of Action
Acetylcholinesterase (AChE)0.02Competitive inhibition
Cytochrome P450VariesAlters metabolic pathways
α-Glycosidase63.85-851.05Non-competitive inhibition

These interactions suggest that the compound could be beneficial in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and diabetes.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)2.79 ± 0.38
Hela (Cervical)3.64 ± 0.13
HGC-27 (Gastric)11.9

These findings indicate that structural modifications can enhance the compound's efficacy against specific cancer types, making it a candidate for further development in cancer therapy.

3. Antioxidant Properties

The antioxidant capacity of the compound has been assessed using various assays, showing promising results in scavenging free radicals and reducing oxidative stress markers, which are crucial in preventing cellular damage and aging.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on AChE Inhibition : A study demonstrated that derivatives of this compound showed potent AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease . The selectivity index was notably high, indicating potential for therapeutic use.
  • Cytotoxicity Assessment : In another investigation, the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway:

Friedel-Crafts acylation : React 3-(N,N-dimethylamino)benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the oxobutyric acid backbone.

Purification : Use column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates.

Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and confirm purity by 1H^1H NMR (e.g., ketone proton at δ 2.60–2.80 ppm and dimethylamino protons at δ 2.90–3.10 ppm) .

  • Key Consideration : Ensure anhydrous conditions during synthesis to avoid side reactions with residual solvents like methanol, which can alter yields .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H^1H NMR : Identify the dimethylamino group (singlet at δ ~2.95 ppm for 6H), aromatic protons (multiplet at δ 6.80–7.40 ppm), and ketone-associated protons (δ 2.60–2.80 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1710 cm⁻¹) and N-H stretches (if present, ~3300 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 4-oxobutyric acid analogs?

  • Methodological Answer :
  • Data Triangulation : Compare results across peer-reviewed studies (e.g., antimicrobial assays in Molecules vs. cytotoxicity in Acta Pharm) to identify protocol discrepancies (e.g., cell lines, concentration ranges).
  • Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate structural features (e.g., electron-withdrawing substituents) with activity trends .

Q. What strategies are effective for synthesizing metal complexes with this compound, and how are their coordination modes confirmed?

  • Methodological Answer :
  • Complex Synthesis : React the compound with metal salts (e.g., CuCl₂ or FeSO₄) in ethanol/water (1:1) under nitrogen to prevent oxidation.
  • Characterization :
  • UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu²⁺ complexes show λmax ~600–800 nm).
  • X-ray Crystallography : Resolve coordination geometry (e.g., bidentate binding via ketone and carboxylate groups) .
  • Application : Study redox activity via cyclic voltammetry to assess potential catalytic or therapeutic uses .

Q. How can fluorescence-based assays be optimized to study the interaction of this compound with biomolecules?

  • Methodological Answer :
  • Labeling : Derivatize the carboxylate group with fluorophores (e.g., dansyl chloride) via EDC/NHS coupling.
  • Quenching Studies : Monitor fluorescence intensity changes (λex 340 nm, λem 450 nm) upon adding proteins (e.g., BSA) to calculate binding constants .
  • Controls : Include blank samples to account for inner-filter effects and solvent interference .

Data Contradiction Analysis

Q. Why do computational predictions and experimental solubility data for 4-oxobutyric acid derivatives often conflict?

  • Methodological Answer :
  • Solvent Effects : Use COSMO-RS simulations to model solvent polarity impacts, which are often oversimplified in cheminformatics tools.
  • Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing results with PubChem data .
  • Adjust Parameters : Refine computational models by incorporating crystal lattice energy calculations from XRD data .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential release of dimethylamine vapors.
  • Protective Gear : Wear nitrile gloves and goggles; avoid skin contact, which may cause irritation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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